6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
6,7-dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-23-15-9-12-7-8-22-17(14(12)10-16(15)24-2)11-3-5-13(6-4-11)18(19,20)21/h3-6,9-10,17,22H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMIRCPNFVHJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline (CAS No. 769172-81-8) is a compound of interest due to its potential biological activities. This tetrahydroisoquinoline derivative has been studied for various pharmacological properties, including its effects on cancer cells, anti-inflammatory activity, and interactions with neurotransmitter receptors.
- Molecular Formula : C20H22F3NO2
- Molecular Weight : 365.39 g/mol
- Structural Characteristics : The compound features a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions and a trifluoromethyl phenyl group at the 1 position.
Anticancer Activity
Research indicates that derivatives of tetrahydroisoquinolines exhibit significant anticancer properties. In a study evaluating the cytotoxic effects of various derivatives on K562 cell lines, it was found that certain compounds demonstrated IC50 values comparable to known chemotherapeutics like verapamil. Specifically, compounds 6e, 6h, and 7c showed IC50 values of , , and respectively, indicating their potential as effective agents against multidrug-resistant cancer cells .
| Compound | IC50 (μM) | Comparison to Verapamil |
|---|---|---|
| 6e | 0.66 | Similar |
| 6h | 0.65 | Similar |
| 7c | 0.96 | Similar |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. Compounds derived from similar structures showed up to 89% inhibition of IL-6 at a concentration of , indicating strong anti-inflammatory potential .
Neurotransmitter Interaction
The tetrahydroisoquinoline structure is known for its interaction with various neurotransmitter systems. It has been suggested that such compounds may act as ligands for serotonin receptors and phosphodiesterase enzymes, potentially influencing mood and cognitive functions . The inhibition of phosphodiesterase (PDE10A) by related compounds suggests that this compound may also possess neuroprotective properties.
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study reported the synthesis and evaluation of several tetrahydroisoquinoline derivatives for their cytotoxicity against K562 cell lines. The promising results indicated that these compounds could be further explored for their therapeutic applications in cancer treatment .
- Inflammation Model : In an experimental model assessing the inflammatory response, compounds similar to this compound were shown to significantly reduce inflammation markers in vitro, supporting their potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 1-position substitution significantly influences the compound’s physicochemical behavior. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
- Lipophilicity : The –CF₃ group increases logP compared to methyl or isopropyl analogs, enhancing membrane permeability but reducing aqueous solubility .
Metabolic Stability
Q & A
Q. What are the standard synthetic routes for 6,7-dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?
Synthesis typically involves reductive amination or Pictet-Spengler cyclization. For example, a modified approach using LiAlH4 in THF to reduce intermediates like (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine yields ethylamine derivatives (61% yield after 20 hours). Subsequent coupling with trifluoromethylphenyl groups under reflux with 3,4,5-trimethoxybenzaldehyde and molecular sieves in ethanol achieves cyclization . Key variables include solvent choice (e.g., THF vs. ethanol), catalyst loading (e.g., Pd/C for hydrogenation), and purification via silica column chromatography (53–61% yields).
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methoxy groups at C6/C7, trifluoromethylphenyl at C1).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar tetrahydroisoquinoline derivatives (e.g., 2-[(1R,3S)-6,7-dimethoxy-1-phenyl-tetrahydroisoquinolin-3-yl]-4-phenyl-1,3-thiazole) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., 321.09 g/mol for hydrochloride salts) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The electron-withdrawing CF3 group enhances lipophilicity (logP) and metabolic stability, critical for bioavailability. Comparative studies with non-fluorinated analogs (e.g., 1-(4-chlorophenyl) derivatives) show reduced solubility in aqueous buffers but improved membrane permeability .
Advanced Research Questions
Q. What strategies address diastereoselectivity challenges during synthesis?
Diastereomeric control requires chiral auxiliaries or asymmetric catalysis. For example, (S)-1-phenyl-tetrahydroisoquinoline derivatives are synthesized using enantioselective hydrogenation or resolution via chiral HPLC . In related compounds, reaction temperature and solvent polarity (e.g., ethanol vs. DCM) significantly impact enantiomeric excess (ee >90% under optimized conditions) .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values (e.g., antitumor vs. antimicrobial assays) may arise from assay conditions (e.g., cell line variability, incubation time). Methodological solutions include:
- Dose-Response Repetition : Validate activity thresholds across multiple cell lines (e.g., HeLa, MCF-7).
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
- Positive Controls : Compare with established inhibitors (e.g., tetrabenazine analogs for monoamine modulation) .
Q. What computational methods predict binding interactions of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like acetylcholinesterase or kinase receptors. Key parameters include:
- Ligand Preparation : Optimize protonation states at physiological pH (e.g., amine group pKa ~9.5).
- Binding Affinity Validation : Cross-reference with experimental IC50 data from kinase inhibition assays .
Q. How can structural modifications enhance selectivity for specific receptors (e.g., σ-1 vs. σ-2)?
- Substituent Tuning : Replace the 4-trifluoromethylphenyl group with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) to alter steric hindrance and hydrogen bonding .
- Isosteric Replacement : Substitute methoxy groups with bioisosteres like ethoxy or halogens (e.g., Cl, Br) to modulate electron density .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Impact | Reference |
|---|---|---|---|
| Reducing Agent | LiAlH4 in THF | 61% | |
| Cyclization Solvent | Ethanol (reflux) | 53% | |
| Catalyst | Pd/C (H2 atm) | 55% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
